6-fluoro-1H-indazol-3-amine
Overview
Description
6-Fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that belongs to the indazole class. Indazoles are known for their presence in various biologically active compounds, particularly those with anticancer properties. The 6-aminoindazole derivatives, including those with a fluorine atom at the 6-position, have demonstrated significant anticancer activity in various studies .
Synthesis Analysis
The synthesis of 6-fluoro-1H-indazol-3-amine derivatives can be achieved through well-established chemical reactions. For instance, the synthesis of 6-aminoindazole derivatives has been reported to involve acetylation and reductive amination starting from 6-amininoindazole . Additionally, fluorinated amino-heterocyclic compounds, including those with a triazinyl moiety, have been synthesized from aroylation followed by fluoroamination and subsequent acylation or cyclocondensation reactions . Although the exact synthesis of 6-fluoro-1H-indazol-3-amine is not detailed in the provided papers, these methods suggest potential pathways for its preparation.
Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indazol-3-amine would consist of an indazole core with a fluorine atom at the 6-position and an amine group at the 3-position. The presence of the fluorine atom is likely to influence the electronic properties of the molecule, potentially enhancing its biological activity due to the electron-withdrawing nature of fluorine .
Chemical Reactions Analysis
Fluorinated indazole derivatives can participate in various chemical reactions. For example, NH-1,2,3-triazoles, which are structurally related to indazoles, undergo ring cleavage in reactions with fluorinated acid anhydrides, leading to the formation of fluoroalkylated imidazoles . This suggests that 6-fluoro-1H-indazol-3-amine could also undergo similar transformations under appropriate conditions, potentially leading to a variety of fluorinated heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-1H-indazol-3-amine derivatives are influenced by the presence of the fluorine atom and the indazole core. Fluorine substitution is known to affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of molecules. In the case of 6-aminoindazole derivatives, various physicochemical properties were predicted using online tools, and the compounds conformed to the "rule of three" for hit-like compounds, indicating favorable properties for biological activity . The antimicrobial and anticancer activities of these compounds have been attributed to the presence of both nitro and fluorine elements, which enhance their activity compared to other derivatives .
Scientific Research Applications
1. Antitumor Activity
- Application Summary : A series of indazole derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) were evaluated .
- Methods of Application : The compounds were evaluated for their inhibitory activities against the mentioned human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Results : Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .
2. Inhibitor of RIP2 Kinase
- Application Summary : 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) is a highly potent and selective inhibitor of RIP2 kinase .
3. Positron Emission Tomography (PET) Tracer
- Application Summary : A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
4. Inhibitor of Tyrosine Kinase
- Application Summary : The 1H-indazole-3-amine structure is an effective hinge-binding fragment. In Linifanib, it binds effectively with the hinge region of tyrosine kinase .
5. Lead Compound for Developing New Radiotracers
- Application Summary : A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
6. Antimicrobial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGFRGFWFEFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620411 | |
Record name | 6-Fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indazol-3-amine | |
CAS RN |
404827-75-4 | |
Record name | 6-Fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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